3-methyl-N-{2-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
3-METHYL-N-{2-[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is a complex organic compound with the molecular formula C22H27N3O It is known for its unique structure, which includes a benzimidazole ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-{2-[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole ring. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The next step involves the alkylation of the benzimidazole ring with 2-methylbutyl bromide to introduce the 2-methylbutyl group.
The final step in the synthesis is the coupling of the alkylated benzimidazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired benzamide compound. The overall reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-{2-[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-METHYL-N-{2-[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. It may serve as a probe or ligand in various assays.
Medicine: The compound’s potential therapeutic properties are being investigated. It may have applications in drug discovery and development, particularly in targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{2-[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The benzimidazole ring can bind to proteins or enzymes, potentially inhibiting their activity. The benzamide group may also interact with other biomolecules, affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with a similar benzamide group but lacking the benzimidazole ring.
2-Methylbenzimidazole: Contains the benzimidazole ring but lacks the benzamide group.
N-(2-Benzimidazolyl)benzamide: Similar structure but with different substituents on the benzimidazole ring.
Uniqueness
3-METHYL-N-{2-[1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE is unique due to the presence of both the benzimidazole ring and the benzamide group, along with the specific 2-methylbutyl substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
3-methyl-N-[2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H27N3O/c1-4-16(2)15-25-20-11-6-5-10-19(20)24-21(25)12-13-23-22(26)18-9-7-8-17(3)14-18/h5-11,14,16H,4,12-13,15H2,1-3H3,(H,23,26) |
InChI Key |
JYRGRKKHQUKLFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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